![molecular formula C12H10N2O2 B035416 2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl CAS No. 106833-86-7](/img/structure/B35416.png)
2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl is a heterocyclic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol This compound is characterized by its unique structure, which includes a phenyl group attached to a dihydrobioxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of benzoyl-2-bromo-3-phenylpropenamide in the presence of sodium hydride . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group and other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Known for their diverse biological activities.
Imidazoles: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
2’-Phenyl-4,5-dihydro-[2,5’]bioxazolyl stands out due to its unique structure, which combines a phenyl group with a dihydrobioxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
106833-86-7 |
---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
5-(4,5-dihydro-1,3-oxazol-2-yl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O2/c1-2-4-9(5-3-1)11-14-8-10(16-11)12-13-6-7-15-12/h1-5,8H,6-7H2 |
InChI-Schlüssel |
AMXXKKDYJXVVPY-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)C2=CN=C(O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1COC(=N1)C2=CN=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.